
1-(Dichloromethyl)-1-methylnaphthalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethyl)-1-methylnaphthalen-2-one is an organic compound characterized by the presence of a dichloromethyl group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-1-methylnaphthalen-2-one typically involves the introduction of a dichloromethyl group to the naphthalene ring. One common method is the reaction of naphthalene derivatives with dichloromethyl reagents under controlled conditions. For instance, the reaction of naphthalene with dichloromethyl methyl ether in the presence of a Lewis acid catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dichloromethyl)-1-methylnaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoic acids, while reduction can produce methylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)-1-methylnaphthalen-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Dichloromethyl)-1-methylnaphthalen-2-one exerts its effects involves interactions with specific molecular targets. The dichloromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-mediated transformations and receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
Dichloromethane: A simple dichloromethyl compound used as a solvent.
1-Chloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness: 1-(Dichloromethyl)-1-methylnaphthalen-2-one is unique due to its naphthalene core, which imparts distinct chemical properties and potential applications compared to simpler dichloromethyl compounds. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
6947-67-7 |
|---|---|
Fórmula molecular |
C12H10Cl2O |
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-1-methylnaphthalen-2-one |
InChI |
InChI=1S/C12H10Cl2O/c1-12(11(13)14)9-5-3-2-4-8(9)6-7-10(12)15/h2-7,11H,1H3 |
Clave InChI |
GMFHLSDOUSBYTK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C=CC2=CC=CC=C21)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)

![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
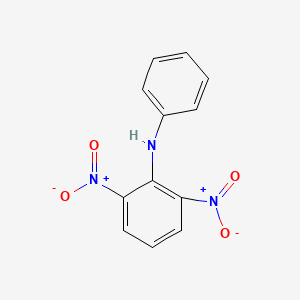
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)
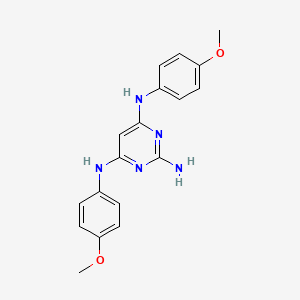
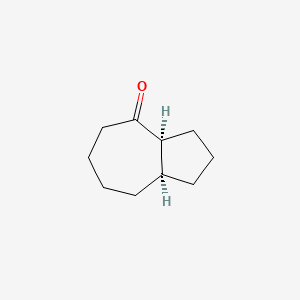
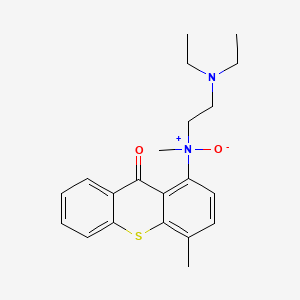

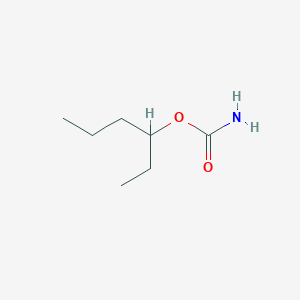
![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)

